molecular formula C15H19N3OS2 B492666 N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 667913-18-0

N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No. B492666
CAS RN: 667913-18-0
M. Wt: 321.5g/mol
InChI Key: UCQQVFZRZDZLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment. BPTES targets the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate, an important step in cancer cell metabolism.

Mechanism Of Action

N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide inhibits glutaminase by binding to a specific site on the enzyme, preventing it from converting glutamine to glutamate. This leads to a decrease in the production of ATP, an important energy source for cancer cells, and ultimately induces cell death.
Biochemical and Physiological Effects
N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also affects the metabolic pathways of cancer cells, leading to decreased proliferation and growth. In addition, N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to have anti-inflammatory effects and may have potential in the treatment of other diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in lab experiments is its specificity for glutaminase, which allows for targeted inhibition of this enzyme without affecting other metabolic pathways. However, N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has limited solubility in water and may require the use of organic solvents, which can affect the stability of the compound and its activity.

Future Directions

Future research on N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy as a therapeutic agent. In addition, further studies could investigate the potential of N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Other potential applications of N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide could include the treatment of inflammatory diseases or metabolic disorders.

Synthesis Methods

N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be synthesized through a multi-step process involving the reaction of tert-butylphenylamine with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of a coupling agent, followed by acetylation of the resulting product. The final product is obtained through purification and isolation techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and inhibition of this enzyme has been shown to induce cell death and reduce tumor growth. N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been tested in vitro and in vivo in a variety of cancer cell lines and animal models, with promising results.

properties

IUPAC Name

N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-10-17-18-14(21-10)20-9-13(19)16-12-7-5-11(6-8-12)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQQVFZRZDZLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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